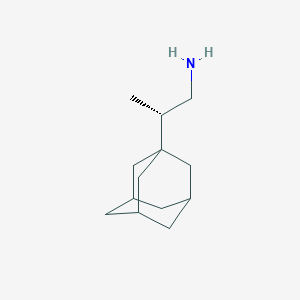

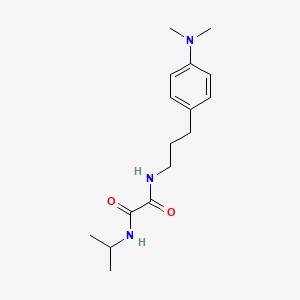

1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.

BenchChem offers high-quality 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Application in Anti-Inflammatory and Analgesic Agents

A compound structurally similar to the one , involving benzodifuran and tetrahydro-pyrimidin, has been used in the synthesis of novel heterocyclic compounds with potential as anti-inflammatory and analgesic agents. This research demonstrates the compound's role in producing a range of heterocyclic compounds, which have shown significant activities as cyclooxygenase-1/2 inhibitors, suggesting its utility in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Inotropic Evaluation in Cardiac Applications

In a related study, derivatives of piperidine-4-carboxamides, similar in structure to the chemical , were synthesized and evaluated for their inotropic (affecting the force of muscle contractions) activities. This study highlighted the potential of these compounds in enhancing cardiac function, indicating their relevance in cardiovascular pharmacology (Liu et al., 2009).

Anticonvulsant Potential

Research involving analogs of 2-piperidinecarboxamide, structurally akin to the compound , explored their anticonvulsant properties. The study found that specific modifications in the structure could lead to significant anticonvulsant activity, suggesting the possible use of such compounds in developing new anticonvulsant medications (Ho, Crider, & Stables, 2001).

Applications in Antimicrobial Agents

Another study synthesized derivatives of piperidinecarboxamide, which were evaluated for their antibacterial and antifungal activities. The research indicates the potential use of such compounds in developing new antimicrobial agents, contributing to the field of infectious diseases (Suresh, Lavanya, & Rao, 2016).

Development of CGRP Receptor Inhibitors

In the context of neurological disorders, a study focused on the synthesis of a piperidine-1-carboxamide derivative as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research is significant in developing treatments for conditions like migraines, highlighting the compound's relevance in neuropharmacology (Cann et al., 2012).

Mécanisme D'action

Target of Action

The compound “1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide” primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .

Mode of Action

The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway . As a result, the transduction of extracellular signals into the cell nucleus is hindered, leading to changes in gene expression .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the normal signaling process. This can lead to a decrease in the expression of genes that are regulated by this pathway, potentially affecting cellular processes such as cell growth and immune response .

Pharmacokinetics

These tests are crucial in determining the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of JAK1 by the compound can lead to a variety of cellular effects. Given the role of JAK1 in immune response, its inhibition can potentially lead to immunosuppressive effects . Additionally, since the JAK-STAT pathway is involved in cell growth and proliferation, the compound could also have anti-proliferative effects .

Propriétés

IUPAC Name |

1-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-12-4-3-5-13(10-12)11-26-15-17(24(2)20(29)23-18(15)28)22-19(26)25-8-6-14(7-9-25)16(21)27/h3-5,10,14H,6-9,11H2,1-2H3,(H2,21,27)(H,23,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDPVEHTBXGKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2369731.png)

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)